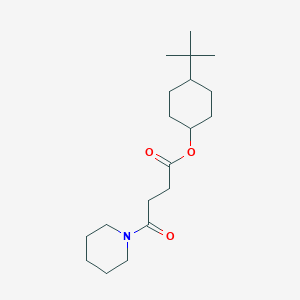

![molecular formula C16H21N5O B5542342 2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine" often involves condensation reactions and cyclocondensations. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds with imidazol and piperazine components often feature complex geometries. For example, compounds such as "2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines" exhibit distinct molecular packing influenced by intermolecular hydrogen bonds and π-π interactions (Enguehard-Gueiffier et al., 2006).

Chemical Reactions and Properties

These compounds often participate in complex chemical reactions. For instance, 4-Nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to afford various derivatives like pyridazine, oxadiazole, and triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).

Physical Properties Analysis

The physical properties of such compounds include their crystallization behavior and molecular geometry. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives indicate crystallization in the monoclinic system and exhibit specific geometric conformations (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of these compounds include their reactivity and interaction with various molecules. The compound "2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines" shows high affinities and selectivities for dopamine receptors, highlighting its unique chemical properties (Enguehard-Gueiffier et al., 2006).

Applications De Recherche Scientifique

Spin-Crossover Iron(II) Complexes

Research involving compounds similar to the one , such as 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)), has focused on synthesizing spin-crossover (SCO) Iron(II) complexes. These complexes exhibit a steep one-step transition between high-spin and low-spin states, influenced by anion size. This property is significant for applications in molecular electronics and materials science, where the magnetic properties of materials can be fine-tuned for specific uses (Koshiro Nishi et al., 2010).

Facile Syntheses of Pyrazolyl Substituted and Pyrazolofused Pyridines

Compounds bearing the imidazole and pyrazine scaffolds have been utilized in the synthesis of novel polyfunctional pyrazolyl-substituted and pyrazolofused pyridines. These compounds are important for developing new materials and chemicals with potential applications in drug discovery and organic synthesis (F. Latif et al., 2003).

Synthesis and Hypoglycemic Activity

Research on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines has investigated their potential as hypoglycemic agents. This demonstrates the relevance of similar compounds in medicinal chemistry, particularly in the design and discovery of new therapeutic agents for the treatment of diabetes (L. C. Meurer et al., 1992).

Schiff and Mannich Bases of Isatin Derivatives

The synthesis of Schiff and Mannich bases involving imidazole derivatives has been explored. These compounds have a range of applications, including the development of new drugs and bioactive molecules with potential antibacterial, antifungal, and anticancer activities (O. Bekircan & H. Bektaş, 2008).

Selective D4 Ligands

The research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines shows their selectivity for D4 dopamine receptors. This highlights the potential of similar compounds in neurological research and the development of treatments for disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease (C. Enguehard-Gueiffier et al., 2006).

Mécanisme D'action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propriétés

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-3-20-9-6-17-15(20)13-4-7-21(8-5-13)16(22)14-11-18-12(2)10-19-14/h6,9-11,13H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLOPLRWWYQTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=NC=C(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)

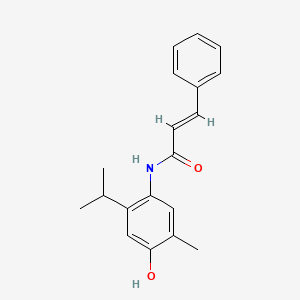

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

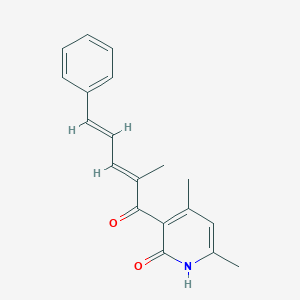

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)